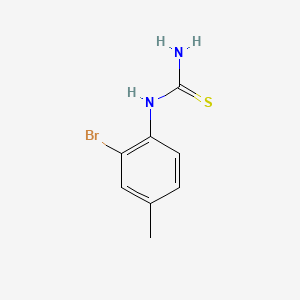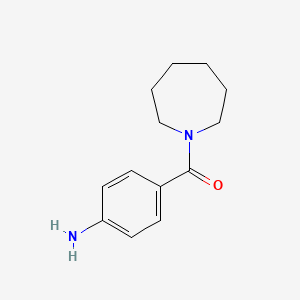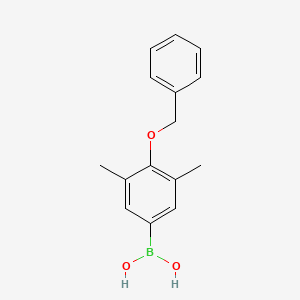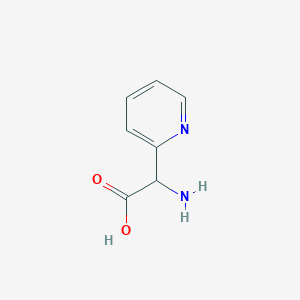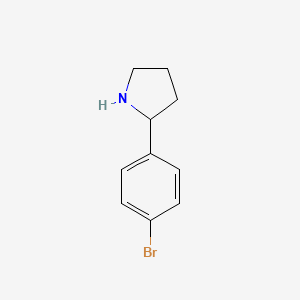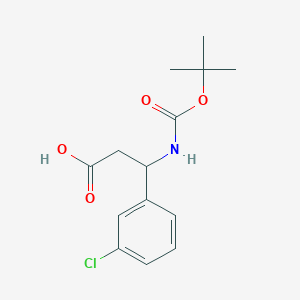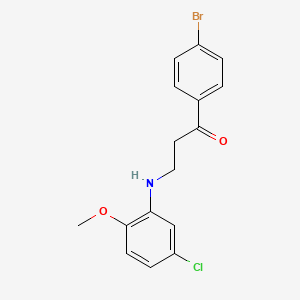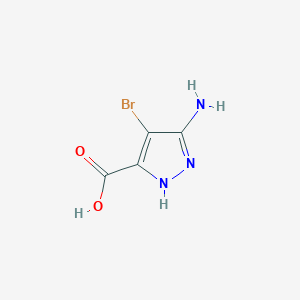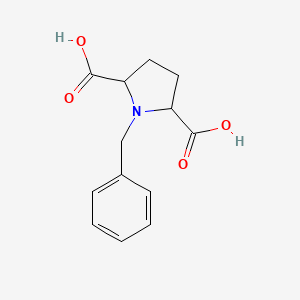
1-benzylpyrrolidine-2,5-dicarboxylic Acid
説明
1-Benzylpyrrolidine-2,5-dicarboxylic acid is a compound that can be derived from pyrrolidine derivatives. It is a structural motif present in various synthetic targets, including pharmaceuticals and natural products. The compound's relevance is underscored by its presence in the synthesis of jasmone analogues, which are compounds with a cyclopentenone framework, and in the production of 2,5-dialkylpyrrolidine alkaloids .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored through various methods. For instance, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives have been synthesized using microwave-assisted synthesis, which offers high yields and efficient production . Additionally, the synthesis of 1-benzyl-3-hydroxypyrrolidine-2,5-dione has been achieved through a melting reaction of the salt formed by L-malic acid and benzylamine in methanol, with optimal conditions at 140°C for 8 hours yielding a 68% success rate . Furthermore, the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids has been reported, with diastereoselective conjugate addition being a key step in the process .
Molecular Structure Analysis
The molecular structure of 1-benzylpyrrolidine-2,5-dicarboxylic acid derivatives can be confirmed through various spectroscopic methods, including 1H NMR and IR spectroscopy. These techniques have been used to confirm the structure of synthesized compounds, ensuring the accuracy of the synthetic methods employed .
Chemical Reactions Analysis
1-Benzylpyrrolidine-2,5-dicarboxylic acid derivatives can undergo several chemical reactions. For example, 1-benzyl-2,5-dicyanopyrrolidine reacts with alkyl halides to give unsymmetrical 2,5-dialkylated products. These products can then be hydrolyzed to form γ-diketones or undergo decyanation and debenzylation to yield 2,5-dialkylpyrrolidine alkaloids . Additionally, the synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes has been demonstrated, showcasing the versatility of pyrrolidine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-benzylpyrrolidine-2,5-dicarboxylic acid derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acids and amine groups can affect properties like solubility, melting point, and reactivity. The melting reaction used to synthesize 1-benzyl-3-hydroxypyrrolidine-2,5-dione, for example, indicates that the compound has a melting point that can be manipulated under specific reaction conditions . The antimicrobial activity of certain pyrrolidine derivatives also highlights the biological relevance of these compounds .
科学的研究の応用
Microwave Assisted Synthesis and Antimicrobial Activity
1-Benzylpyrrolidine-2,5-dicarboxylic acid and its derivatives have been synthesized using microwave-assisted methods, yielding promising results. A specific derivative, 1-acetyl-2-benzylpyrrolidine-2-carboxamide, showed notable antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Sreekanth & Jha, 2020).
Pharmacological Research Tool for mGluR6 Selectivity
The synthesis of 1-benzyl derivatives of pyrrolidine-2,4-dicarboxylic acid, starting from cis-4-hydroxy-D-proline, resulted in compounds with selective activity at metabotropic glutamate receptors (mGluRs). These derivatives, particularly 1-benzyl-APDC, demonstrate potential as pharmacological research tools due to their selectivity for mGluR6 (Tueckmantel et al., 1997).
Metabolism and Electrophilic Species Trapping
Studies on the metabolism of 1-benzylpyrrolidine revealed the formation of various cyano adducts and cyanolactams upon incubation with rabbit liver microsomal preparations. This research provides insights into the metabolic pathways of this compound and its potential for alkylating nucleophilic functionalities in microsomal macromolecules (Ho & Castagnoli, 1980).
Coordination Chemistry and Magnetic Properties
In coordination chemistry, 1-benzylpyrrolidine-2,5-dicarboxylic acid derivatives have been used to create complex structures with various metals. These compounds exhibit interesting magnetic properties, which could be explored further in materials science and magnetic applications (Plater et al., 1999).
Schiff Base Complexes and NMR Spectroscopy
Ni(II) complexes of Schiff bases derived from 1-benzylpyrrolidine-2-carboxamide were synthesized, and their structures were determined. The study provided valuable information on the conformations, hydrogen bonding, and NMR spectroscopic properties of these complexes (Langer et al., 2007).
Microbial Decyanation and Green Chemistry
The compound 1-benzylpyrrolidine-2,5-dicarbonitrile was subjected to microbial decyanation, revealing the potential for green chemistry applications. The study provided insights into the mechanisms involved and the efficiency of microbiological catalysis compared to chemical methods (Pinheiro et al., 2011).
Safety And Hazards
特性
IUPAC Name |
1-benzylpyrrolidine-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMUNONTQIPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403586 | |
| Record name | 1-benzylpyrrolidine-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzylpyrrolidine-2,5-dicarboxylic Acid | |
CAS RN |
433933-93-8, 52321-07-0 | |
| Record name | 1-benzylpyrrolidine-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



